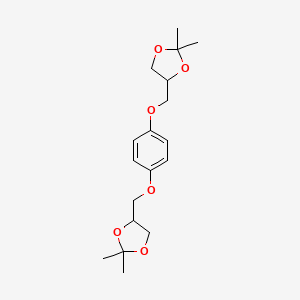

1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene

Description

1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene is a benzene derivative substituted with two dioxolane-containing methoxy groups at the 1,4-positions. The dioxolane rings (2,2-dimethyl-1,3-dioxolan-4-yl) confer enhanced stability and lipophilicity, making the compound useful in applications requiring controlled release or resistance to hydrolysis. Its synthesis often involves protection of diols or coupling reactions with brominated intermediates, as seen in patent literature .

Properties

Molecular Formula |

C18H26O6 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

4-[[4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenoxy]methyl]-2,2-dimethyl-1,3-dioxolane |

InChI |

InChI=1S/C18H26O6/c1-17(2)21-11-15(23-17)9-19-13-5-7-14(8-6-13)20-10-16-12-22-18(3,4)24-16/h5-8,15-16H,9-12H2,1-4H3 |

InChI Key |

QEYGPPKFMRZDKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(O1)COC2=CC=C(C=C2)OCC3COC(O3)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of an acid catalyst. The reaction proceeds through the formation of methoxy linkages between the benzene ring and the dioxolane groups. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Applications Overview

The applications of 1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene can be categorized into several key areas:

-

Medicinal Chemistry

- Anticancer Activity : Compounds containing dioxolane structures have shown promising results as anticancer agents. Research indicates that derivatives of dioxolane can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : Studies have demonstrated that dioxolane derivatives can act as effective inhibitors of enzymes such as acetylcholinesterase and α-glucosidase, making them candidates for treating conditions like Alzheimer's disease and Type 2 diabetes mellitus .

-

Material Science

- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with desirable properties such as flexibility and thermal stability. Its ability to form cross-linked networks enhances the mechanical strength of polymeric materials.

- Coatings and Adhesives : The incorporation of dioxolane units into coatings improves their resistance to solvents and enhances adhesion properties.

-

Organic Synthesis

- Reagent in Chemical Reactions : 1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene serves as a versatile reagent in organic synthesis. It can participate in various reactions including nucleophilic substitutions and cycloadditions.

- Protecting Group : The dioxolane moiety can act as a protecting group for alcohols and carbonyls during multi-step synthetic processes.

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Dioxolane A | Anticancer | 15 | |

| Dioxolane B | Acetylcholinesterase Inhibitor | 20 | |

| Dioxolane C | α-Glucosidase Inhibitor | 25 |

Case Study 1: Anticancer Potential

A study conducted on the anticancer properties of dioxolane derivatives demonstrated that compounds similar to 1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that dioxolane-containing compounds effectively inhibited acetylcholinesterase activity. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene involves its interaction with molecular targets through its functional groups. The dioxolane rings can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methoxy linkages provide flexibility and stability to the overall structure, enhancing its potential as a versatile chemical entity .

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of bis-ether benzene derivatives. Key analogs include:

Key Observations :

- Substituent Effects : The presence of dioxolane rings in the target compound increases steric hindrance and hydrolytic stability compared to simple benzyloxy or pyridyloxy analogs. For example, 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene exhibits potent biological activity (cytochrome P-450 modulation) but may degrade faster due to labile pyridyl ether linkages .

- Lipophilicity : The dioxolane groups in the target compound enhance lipophilicity (logP ~3.2 predicted), facilitating membrane permeability compared to polar urea derivatives .

Solubility and Stability

- Solubility : The target compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in acetonitrile and DMF, comparable to BMSB .

- Hydrolytic Stability: Dioxolane rings resist hydrolysis under mild acidic conditions (pH >4), outperforming ester-linked analogs like 2-Heptadecanol acetate derivatives .

Biological Activity

1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene is a compound that has garnered interest due to its potential biological activities. The compound contains dioxolane moieties, which are known for their diverse biological properties. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial and antifungal properties.

Synthesis and Characterization

The synthesis of 1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene typically involves the reaction of benzene derivatives with dioxolane-containing reagents. The structure can be confirmed through various spectroscopic techniques including NMR and mass spectrometry. The molecular formula is with a molecular weight of approximately 272.2943 g/mol .

Antibacterial Activity

Research has shown that compounds containing dioxolane structures exhibit significant antibacterial properties. The synthesized derivatives of 1,3-dioxolanes were tested against various bacterial strains:

| Bacterial Strain | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | Excellent |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | Excellent |

| Escherichia coli | None |

| Klebsiella pneumoniae | None |

| Proteus mirabilis | None |

The results indicate that while some derivatives showed excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, they were ineffective against certain Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .

Antifungal Activity

The antifungal activity was assessed against the yeast Candida albicans. Most synthesized compounds demonstrated significant antifungal effects except for one derivative. The Minimum Inhibitory Concentration (MIC) values varied among the compounds tested.

Case Studies

In a study published in the journal Pharmaceutical Biology, a series of new 1,3-dioxolane derivatives were synthesized and evaluated for their biological activity. The findings indicated that these compounds could serve as potential candidates for developing new antibacterial and antifungal agents due to their effectiveness against specific pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.